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Cat. No.: B3157281 Get Quote

Introduction

Lenalidomide is a potent, orally active immunomodulatory drug derived from thalidomide, with

significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is a

cornerstone therapy for multiple myeloma (MM) and certain myelodysplastic syndromes (MDS).

[1] The therapeutic efficacy of Lenalidomide is intrinsically linked to its action as a "molecular

glue." It binds to the cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin

ligase complex (CRL4-CRBN), altering its substrate specificity.[3][4][5] This leads to the

targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription

factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[3]

[4][6]

The active pharmaceutical ingredient (API) is commercially formulated as a hemihydrate

crystalline form (also known as Form B), which exhibits specific physicochemical

characteristics crucial for its stability, dissolution, and bioavailability.[7][8] This guide provides

an in-depth overview of these properties, along with the experimental protocols used for their

characterization, for researchers and professionals in drug development.

Core Physicochemical Properties
The physical and chemical attributes of Lenalidomide hemihydrate dictate its behavior during

manufacturing, storage, and in vivo administration.
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Lenalidomide is a racemic mixture of S(-) and R(+) enantiomers.[2] The hemihydrate form

incorporates one molecule of water for every two molecules of Lenalidomide.

Property Value Reference

Chemical Formula
C₁₃H₁₃N₃O₃ · 0.5H₂O (or

C₂₆H₂₈N₆O₇ for the dimer)
[3][9]

Molecular Weight 268.27 g/mol [3][10]

CAS Number 847871-99-2 [3][9]

Appearance
White to off-white crystalline

powder
[11]

Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline phases.

Lenalidomide is known to exhibit extensive polymorphism, with multiple anhydrous forms (e.g.,

Form A, Form I, Form α, Form β), hydrated forms (hemihydrate, dihydrate), and solvates

having been identified.[7][12][13][14] The commercially marketed form, Revlimid®, contains the

hemihydrate (Form B).[8] Different polymorphic forms can possess distinct stabilities and

dissolution rates, making polymorphic control a critical aspect of drug development.[12][15] For

example, a newly discovered dihydrate form (DH) demonstrated enhanced stability under

accelerated storage conditions, while a novel anhydrous form (α) showed a faster initial

dissolution rate compared to the marketed hemihydrate form.[12][15]

Solubility

Lenalidomide is characterized by poor water solubility, which contributes to its oral

bioavailability of less than 33%.[16][17] Its solubility is pH-dependent, with higher solubility

observed in more acidic conditions.[2]
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Solvent/Medium Temperature Solubility Reference

Water Ambient
Insoluble / Sparingly

Soluble
[5][18][19]

Ethanol Ambient Insoluble [5][18]

DMSO Ambient
≥30.1 mg/mL to 100

mg/mL
[5][18]

Dimethylformamide

(DMF)
Ambient ~16 mg/mL [20]

1:1 DMF:PBS (pH 7.2) Ambient ~0.5 mg/mL [20]

Less Acidic Buffers Ambient ~0.4 to 0.5 mg/mL [2]

Phosphate Buffer (pH

6.8)
37 °C

~0.7 mg/mL (as

cocrystal)
[16]

10% DMSO >> 90%

Corn Oil
Ambient ≥ 2.5 mg/mL [3]

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) are used to characterize the melting, dehydration, and

transformation events of different solid forms. The DSC thermogram for anhydrous

Lenalidomide (Form A) shows a melting endotherm with a peak at approximately 250°C.[21]

Another study reports melting points of 272.3°C and 275.7°C for two different anhydrous

polymorphs (α and β).[22] For hydrated forms, DSC curves typically show an initial endotherm

corresponding to water loss, followed by melting or decomposition at higher temperatures.[8]

[23]
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Polymorph Method Key Observations Reference

Hemihydrate (Form B) DSC/TGA

Dehydration followed

by

melting/decomposition

.

[8]

Dihydrate (Crystal E1) TGA/DSC

Two-step dehydration,

restructures to

hemihydrate before

becoming anhydrous.

[8]

Dihydrate (Crystal E2) TGA/DSC

One-step dehydration

directly to anhydrous

form.

[8]

Anhydrous (Form A) DSC
Melt with peak at

~250 °C.
[21][23]

Stability

The hemihydrate form of Lenalidomide demonstrates good physical stability. Stability studies

on pilot batches stored in commercial packaging showed that the product remains well within

specifications for up to 24 months under long-term conditions (25°C/60% RH) and for 6 months

under accelerated conditions (40°C/75% RH).[24] The API is not sensitive to light.[24]

Furthermore, Lenalidomide was found to be stable in hot water (55°C) for at least 24 hours,

which is relevant for administration via enteral feeding tubes.[25]

Dissolution Rate

As a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high

permeability), the dissolution of Lenalidomide from its final dosage form is expected to be rapid.

Comparative dissolution studies show that both the generic test product and the reference

product (Revlimid®) exhibit very rapid dissolution, with over 85% of the drug dissolving within

15 minutes across various pH media (pH 1.2, 4.5, and 6.8).
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Medium
(900 mL)

Apparatus Speed Time (min)

%
Dissolved
(Reference
Product)

Reference

0.01 N HCl
USP 2

(Paddle)
50 rpm 15 95%

pH 1.2 Buffer
USP 2

(Paddle)
50 rpm 15 >85%

pH 4.5 Buffer
USP 2

(Paddle)
50 rpm 50 rpm >85%

pH 6.8 Buffer
USP 2

(Paddle)
50 rpm 15 >85%

Experimental Protocols & Workflows
Accurate characterization of Lenalidomide hemihydrate relies on standardized analytical

techniques.

Starting Material

Physicochemical Characterization

Output

Lenalidomide Hemihydrate
(API Sample)

X-Ray Powder Diffraction
(Polymorphic Identity)

DSC / TGA
(Thermal Behavior)

Equilibrium Solubility
(Shake-Flask)

Dissolution Testing
(Dosage Form)

Comprehensive
Characterization Report
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Click to download full resolution via product page

General workflow for physicochemical characterization.

X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph) and confirm the phase purity of the

sample.

Instrumentation: A standard powder X-ray diffractometer.

Methodology:

Place a small amount of the sample onto the sample holder and gently flatten the surface.

Use Cu Kα radiation as the X-ray source.

Collect the diffraction pattern over a 2θ range of 5° to 50°.

Employ a scanning rate of 10° per minute.[8]

Compare the resulting diffractogram with reference patterns for known polymorphs of

Lenalidomide to identify the form.

Thermal Analysis (DSC/TGA)
Objective: To determine thermal properties such as melting point, dehydration temperature,

and thermal stability.

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer

(TGA).

DSC Methodology:

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.[8]

Place the pan in the DSC cell. For hydrates, a small hole may be pierced in the lid to allow

for the escape of water vapor.[8]
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Heat the sample from approximately 30°C to 300°C at a constant rate of 10 K/min.[8]

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the analysis.[8]

TGA Methodology:

Accurately weigh 5-10 mg of the sample into a TGA crucible.[8]

Heat the sample from approximately 30°C to 350°C at a heating rate of 10 K/min under a

nitrogen atmosphere.[8]

Record the mass loss as a function of temperature.

Equilibrium Solubility Determination (Shake-Flask
Method)

Objective: To determine the thermodynamic solubility of the API in various aqueous media.

This is a gold-standard method for BCS classification.[26]

Methodology:

Prepare buffers at pH 1.2, 4.5, and 6.8. All experiments should be conducted at 37 ± 1°C.

[27]

Add an excess amount of Lenalidomide hemihydrate to a stoppered flask or vial

containing a known volume of the selected buffer.[26]

Agitate the samples using a shaker or orbital incubator to ensure continuous mixing.

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours). Equilibrium is

confirmed when consecutive measurements yield the same concentration.[26]

After equilibration, separate the solid phase from the solution by centrifugation or filtration.

Measure the concentration of dissolved Lenalidomide in the clear supernatant using a

validated analytical method, such as HPLC-UV.[25]

Perform the determination in at least triplicate for each pH condition.[27]
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Dissolution Testing (for Capsules)
Objective: To measure the rate and extent of drug release from the final dosage form (e.g.,

capsules) in vitro.

Instrumentation: USP Apparatus 2 (Paddle).

Methodology:

Prepare 900 mL of the specified dissolution medium (e.g., 0.01 N HCl, or buffers at pH

1.2, 4.5, 6.8) and place it in the dissolution vessel.[28]

Maintain the medium temperature at 37 ± 0.5°C.[29]

Place one capsule in the apparatus and begin rotation of the paddle at the specified speed

(e.g., 50 rpm).

Withdraw aliquots of the dissolution medium at predefined time points (e.g., 10, 15, 20, 30,

45, and 60 minutes).

Replace the withdrawn volume with fresh, pre-warmed medium.

Analyze the samples for Lenalidomide concentration using a suitable method like UV-Vis

spectrophotometry or HPLC.

Mechanism of Action & Signaling Pathways
Lenalidomide's clinical activity stems from its ability to reprogram the CRL4-CRBN E3 ubiquitin

ligase, leading to potent immunomodulatory and anti-cancer effects.
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Core mechanism of Lenalidomide as a molecular glue.

The binding of Lenalidomide to CRBN induces a conformational change that creates a new

binding surface, enabling the recruitment of proteins not normally targeted by this complex,

primarily the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][6] The CRL4-
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CRBN complex then polyubiquitinates these neo-substrates, marking them for destruction by

the 26S proteasome.[4]

The degradation of these key transcription factors triggers two major downstream anti-cancer

effects:

1. Direct Anti-Myeloma Activity: IKZF1 and IKZF3 are essential for the survival of multiple

myeloma cells. Their degradation leads to the downregulation of critical pro-survival factors,

including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which ultimately induces apoptosis

(programmed cell death) in the malignant cells.[6]

Degradation of
IKZF1 & IKZF3

Downregulation of
IRF4 & c-Myc

Apoptosis of
Myeloma Cells

Click to download full resolution via product page

Anti-myeloma signaling pathway induced by Lenalidomide.

2. T-Cell Mediated Immunomodulation: In T-cells, IKZF1 and IKZF3 act as transcriptional

repressors of the Interleukin-2 (IL-2) gene. Their degradation by Lenalidomide removes this

repression, leading to a significant increase in IL-2 production.[6] IL-2 is a potent cytokine that

stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, thereby

enhancing the body's own anti-tumor immune response.[4][30] Independently, Lenalidomide

also provides a co-stimulatory signal to T-cells by inducing the phosphorylation of the CD28

receptor, further boosting T-cell activation and IFN-γ production.[1][5]
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Immunomodulatory signaling pathways of Lenalidomide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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